2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N'-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE
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Overview
Description
2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C22H15BrClN5O5 . This compound is notable for its unique structure, which includes a piperazine ring, a sulfonyl group, and a benzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained .
Chemical Reactions Analysis
Types of Reactions
2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group into an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-BR-PH)-2-(((2-(4-CL-3-NITROBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE: Shares a similar structure but differs in the functional groups attached to the core structure.
N-(4-BR-PH)-2-(((2-(2-HO-5-NITROBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE: Another similar compound with variations in the benzylidene moiety.
Uniqueness
What sets 2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19BrClN5O5S |
---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19BrClN5O5S/c20-15-2-4-16(5-3-15)32(30,31)25-9-7-24(8-10-25)13-19(27)23-22-12-14-1-6-17(21)18(11-14)26(28)29/h1-6,11-12H,7-10,13H2,(H,23,27)/b22-12+ |
InChI Key |
QLQGIDGIEDSHMF-WSDLNYQXSA-N |
SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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